

A Comparative Guide to Analytical Methods for Cartap Hydrochloride Quantification

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Compound of Interest

Compound Name: *Cartap hydrochloride*

Cat. No.: *B1668583*

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This guide provides a detailed comparison of validated analytical methods for the quantification of **Cartap hydrochloride**, a nereistoxin analogue insecticide. The selection of an appropriate analytical method is critical for ensuring product quality, monitoring residues, and conducting pharmacokinetic studies. This document presents a comparative overview of High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, Gas Chromatography (GC), and Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) methods, with supporting experimental data and protocols.

Comparison of Method Performance

The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance parameters of different validated methods for **Cartap hydrochloride** quantification.

Parameter	HPLC-UV	UV-Vis Spectrophotometry	GC-FPD	HILIC-MS/MS
Linearity Range	0.05 - 0.50 mg/kg	6.3 - 50 µg/mL	Not explicitly found	0.01 - 0.1 mg/kg
Correlation Coefficient (R ²)	> 0.99	0.997	Not explicitly found	> 0.999
Limit of Detection (LOD)	Not explicitly found	Not explicitly found	Not explicitly found	2.0 µg/kg
Limit of Quantification (LOQ)	0.05 mg/kg[1]	Not explicitly found	Not explicitly found	10.0 µg/kg[2]
Accuracy (Recovery)	90.4% - 98.6%[3][4]	Not explicitly found	80.0% - 114.4%[5]	87.6% - 119.9%
Precision (RSD)	< 10%	Not explicitly found	< 13.7%	< 20%
Derivatization Required	No	Yes (for colorimetric reaction)	Yes (to nereistoxin)	No

Experimental Workflows and Signaling Pathways

General Workflow for Analytical Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring its suitability for the intended purpose.

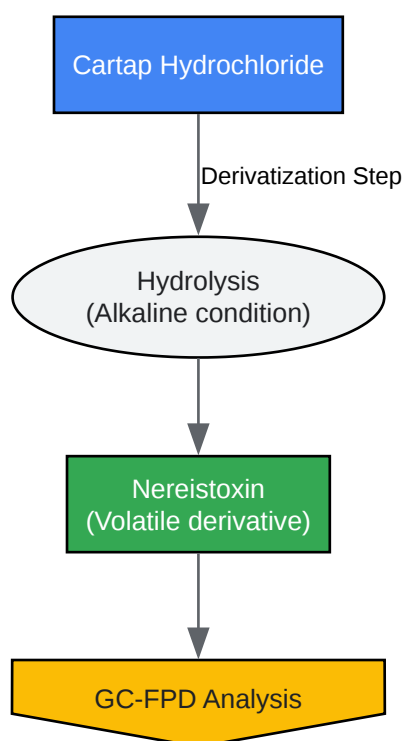


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Caption: A generalized workflow for the development and validation of an analytical method.

Derivatization of Cartap for GC Analysis

Gas chromatography of **Cartap hydrochloride** often requires a derivatization step to convert the polar and non-volatile analyte into a more volatile and thermally stable compound, nereistoxin.

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Caption: Derivatization of Cartap to Nereistoxin for GC analysis.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the routine analysis of **Cartap hydrochloride** in various formulations.

- Instrumentation: HPLC system with a UV detector, C18 column (e.g., Kinetex 5 μ m C18, 100 mm x 4.6 mm).
- Mobile Phase: A mixture of acetonitrile and water (e.g., 65:35 v/v or 70:30 v/v).
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 270 nm or 276 nm.
- Injection Volume: 20 μ L.
- Sample Preparation:
 - Accurately weigh a sample containing **Cartap hydrochloride**.
 - Dissolve the sample in a suitable solvent (e.g., 0.02 M HCl).
 - Filter the solution through a 0.2 μ m syringe filter before injection.
- Validation:
 - Linearity: Prepare a series of standard solutions of **Cartap hydrochloride** in the mobile phase over a concentration range (e.g., 0.05 to 0.50 mg/kg). Plot the peak area against the concentration and determine the correlation coefficient.
 - Accuracy (Recovery): Spike a blank matrix with known concentrations of **Cartap hydrochloride** at three different levels (e.g., 0.05, 0.25, and 0.50 mg/kg). Analyze the samples and calculate the percentage recovery. Recoveries between 90.6% and 96.6% have been reported.

UV-Visible Spectrophotometric Method

This colorimetric method is a cost-effective alternative for the quantification of **Cartap hydrochloride**.

- Instrumentation: UV-Visible Spectrophotometer.

- Principle: The method is based on the formation of a colored complex between **Cartap hydrochloride** and iron (III) chloride after conversion to hydroxamic acid.
- Reagents:
 - Alkaline hydroxylamine solution.
 - Iron (III) chloride solution.
 - Hydrochloric acid.
- Procedure:
 - Treat a known amount of **Cartap hydrochloride** sample with alkaline hydroxylamine and heat.
 - Add iron (III) chloride solution to form a colored complex.
 - Measure the absorbance of the resulting solution at the wavelength of maximum absorption (e.g., 542 nm) against a reagent blank.
- Validation:
 - Linearity: A linear calibration curve was obtained over the range of 6.3 µg/mL to 50 µg/mL with a correlation coefficient of 0.997.

Gas Chromatography (GC-FPD) Method

This method is highly sensitive and suitable for residue analysis of **Cartap hydrochloride** in complex matrices.

- Instrumentation: Gas chromatograph equipped with a Flame Photometric Detector (FPD).
- Derivatization: **Cartap hydrochloride** is derivatized to nereistoxin before GC analysis.
- Procedure:
 - Extract **Cartap hydrochloride** from the sample using a dilute hydrochloric acid solution.

- Derivatize the extracted Cartap to nereistoxin using nickel chloride (NiCl_2) under basic conditions.
- Extract the resulting nereistoxin and concentrate it using a suitable technique like solid-phase extraction (SPE).
- Inject the concentrated sample into the GC-FPD system.
- Validation:
 - Accuracy (Recovery): The method has shown good accuracy with recoveries ranging from 80.0% to 114.4% in various matrices.
 - Precision: The relative standard deviations (RSDs) were found to be less than 13.7%.

Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) Method

This is a highly selective and sensitive method for the simultaneous determination of Cartap and its metabolites.

- Instrumentation: UPLC system coupled with a tandem mass spectrometer.
- Column: A HILIC column is used for the separation of the polar analytes.
- Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate with formic acid).
- Detection: Mass spectrometry in multiple reaction monitoring (MRM) mode.
- Sample Preparation:
 - Extract the analytes from the sample using an acidified aqueous solution.
 - Perform a clean-up step using dispersive solid-phase extraction (dSPE) and/or solid-phase extraction (SPE) to remove matrix interferences.
- Validation:

- Linearity: Excellent linearity with a correlation coefficient (R^2) higher than 0.999 has been demonstrated.
- Accuracy (Recovery): Recoveries in the range of 87.6% to 119.9% have been achieved in different tea matrices.
- LOD and LOQ: The limit of detection and quantification were found to be 2.0 $\mu\text{g/kg}$ and 10.0 $\mu\text{g/kg}$, respectively.

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